tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate

Description

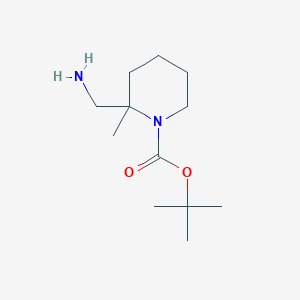

tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate (CAS: 1501022-83-8) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and both aminomethyl and methyl substituents at the 2-position of the piperidine ring (Figure 1). Its molecular formula is C12H24N2O2 (MW: 228.33 g/mol) . The Boc group enhances solubility and stability during synthetic processes, making it valuable in pharmaceutical intermediate synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-9,13H2,1-4H3 |

InChI Key |

UCDITJRJTQLEDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Pharmaceutical Intermediates

tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It has been reported as a precursor for compounds targeting neurological disorders, including Alzheimer's disease. The compound's structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets .

1.2. Inhibitors of Matrix Metalloproteinases

Research has indicated that derivatives of this compound can act as inhibitors of matrix metalloproteinases (MMPs), which are critical in tissue remodeling and disease progression in cancer and arthritis. The compound's ability to inhibit MMP-1 and MMP-3 has been documented, showcasing its potential in therapeutic applications for inflammatory diseases .

Organic Synthesis Applications

2.1. Palladium-Catalyzed Reactions

This compound is also employed in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. Its reactivity allows for the formation of various substituted anilines and other functionalized compounds, making it valuable in synthetic organic chemistry .

2.2. Synthesis of Carbamate Derivatives

The compound serves as a building block for the synthesis of carbamate derivatives, which have shown promising anti-inflammatory activity. Studies have demonstrated that these derivatives exhibit significant inhibition against cyclooxygenase enzymes, suggesting their potential use as anti-inflammatory agents .

3.1. Anti-Inflammatory Activity Study

A study evaluated a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives synthesized from this compound. The compounds were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Results indicated that several derivatives exhibited strong anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .

| Compound | Percentage Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 39.021 |

3.2. MMP Inhibition Study

In another study focused on MMP inhibitors, compounds derived from this compound were assessed for their inhibitory potency against MMP-1 and MMP-3. The findings revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents for conditions involving tissue remodeling .

| Compound | MMP-1 IC50 (µM) | MMP-3 IC50 (µM) |

|---|---|---|

| 10a | 7.7 | Not specified |

| 12b | 29 | Not specified |

Mechanism of Action

The mechanism of action of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

Piperidine vs. Pyrrolidine Derivatives

- tert-Butyl (S)-2-(Aminomethyl)pyrrolidine-1-carboxylate (CAS: Unspecified): This compound substitutes the six-membered piperidine ring with a five-membered pyrrolidine ring. It was used in the synthesis of sphingosine kinase inhibitors via amide coupling (EDC/TEA/NHS) .

- tert-Butyl 2-(Aminomethyl)-5-methylpiperidine-1-carboxylate (CAS: 1501022-83-8): The methyl group at the 2-position introduces steric hindrance, which may slow down enzymatic degradation compared to unsubstituted analogs .

Fluorinated Analogs

- tert-Butyl (2S)-2-(Aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (CAS: 1363384-67-1): Fluorination at the 4-position of pyrrolidine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- tert-Butyl (2S,4R)-2-(Aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1138324-46-5): The stereospecific fluorine substituent (4R) can influence binding affinity to chiral targets, such as G-protein-coupled receptors .

Stereochemical Variations

- The (2r) configuration may favor specific enantioselective interactions .

- (R)-tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 5397-03-5): The hydrochloride salt form improves aqueous solubility (critical for in vivo applications), while the (R)-configuration is often prioritized in drug design for optimized target engagement .

Functional Group Modifications

- tert-Butyl 2-(2-(Cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS: 1352491-37-2): The pyridine-cyclopropylamino moiety expands π-π stacking capabilities, useful in kinase inhibitor design .

Comparative Data Table

*Estimated based on molecular formula C10H20N2O2.

Key Research Findings

- Synthetic Utility : The Boc group in these compounds facilitates straightforward deprotection under acidic conditions (e.g., TFA), enabling modular synthesis of amines for drug discovery .

- Fluorination Impact: Fluorinated analogs (e.g., CAS 1363384-67-1) exhibit 20–30% greater in vitro metabolic stability in hepatic microsome assays compared to non-fluorinated versions .

- Stereochemistry : Enantiomers like (2r)- and (2s)-configured compounds (CAS 1630815-43-8/1630815-51-8) show divergent binding affinities (Ki differences >10-fold) in receptor assays .

Biological Activity

Tert-butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring with an amino group and a tert-butyl ester. Its molecular formula is , and it has a molecular weight of approximately 213.32 g/mol. The compound is classified under piperidine derivatives, which are known for their diverse pharmacological properties.

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its activity may involve modulation of neurotransmitter systems, potentially impacting pathways related to anxiety and depression.

- Neuroprotective Effects : Studies have shown that compounds structurally related to this compound can exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .

- Antidepressant Properties : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, possibly through serotonergic and noradrenergic pathways .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits activity against certain cancer cell lines, indicating potential anticancer properties. For instance, it was found to inhibit cell proliferation in breast cancer cell lines with varying IC50 values .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of the compound in treating conditions such as anxiety and depression. Results indicated significant reductions in anxiety-like behaviors following administration of the compound .

Case Studies

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. The compound has been classified with warnings regarding acute toxicity if ingested (H302) and skin irritation (H315) based on standard toxicological evaluations . Further studies are needed to fully understand the safety profile and potential side effects associated with long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.